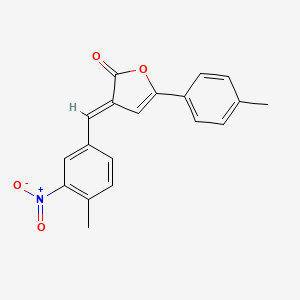
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as MNBF, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 347.38 g/mol.
Mechanism of Action
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to the inhibition of downstream signaling pathways. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to be a competitive inhibitor of protein kinases, which means that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a selective inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is also relatively stable and can be stored for long periods of time without degradation. However, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in vivo. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One direction is to study the effects of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone on other protein kinases and signaling pathways. Another direction is to study the effects of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in combination with other drugs or compounds. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone may also have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in these areas.
Conclusion:
In conclusion, 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinases. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several biochemical and physiological effects and has potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in these areas.
Synthesis Methods
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized by the reaction of 4-methyl-3-nitrobenzaldehyde and 4-methylphenylacetic acid in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires refluxing for several hours. After the reaction is complete, the product is purified by recrystallization.
Scientific Research Applications
3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been widely used in scientific research due to its ability to selectively inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cell growth, differentiation, and apoptosis. 3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK.
properties
IUPAC Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-3-7-15(8-4-12)18-11-16(19(21)24-18)9-14-6-5-13(2)17(10-14)20(22)23/h3-11H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZKMUWGATWHGW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)C)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(4-methyl-3-nitrobenzylidene)-5-(4-methylphenyl)furan-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
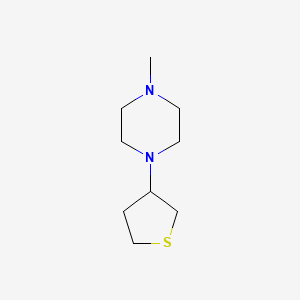
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)
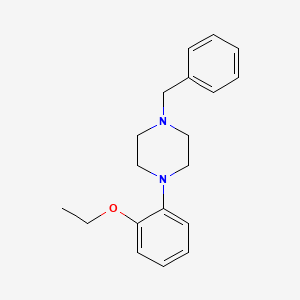
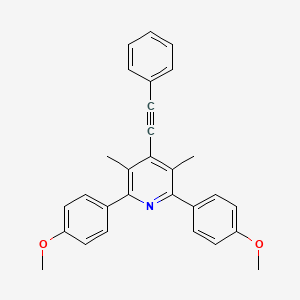
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)
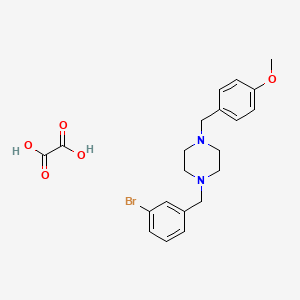
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)
![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)

![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)